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Compound of Interest

Compound Name:
3-Amino-6-bromopyrazine-2-

carboxamide

Cat. No.: B173501 Get Quote

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide: Properties,

Synthesis, and Reactivity

Introduction
3-Amino-6-bromopyrazine-2-carboxamide is a highly functionalized heterocyclic compound

of significant interest to the scientific community, particularly those in pharmaceutical and

agrochemical research. Its rigid pyrazine scaffold, adorned with a strategic bromine atom and

two modifiable nitrogen-containing functional groups, makes it a versatile building block for the

synthesis of complex molecular architectures. This guide, intended for researchers, chemists,

and drug development professionals, provides a comprehensive overview of its chemical

properties, a robust synthetic protocol, and an exploration of its reactivity, underscoring its utility

as a key synthetic intermediate. The presence of the bromine atom serves as a convenient

handle for cross-coupling reactions, while the amino and carboxamide moieties offer sites for

further derivatization, enabling the exploration of vast chemical space in the pursuit of novel

bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to

its application in research and development. This section details the key characteristics of 3-
Amino-6-bromopyrazine-2-carboxamide.
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Chemical Identity
Identifier Value Reference

CAS Number 17890-77-6 [3]

Molecular Formula C₅H₅BrN₄O [3]

Molecular Weight 217.03 g/mol [3]

IUPAC Name
3-amino-6-bromopyrazine-2-

carboxamide

Canonical SMILES
C1=C(N=C(C(=N1)N)C(=O)N)

Br

InChI Key
PBCURFNSKTTYGF-

UHFFFAOYSA-N
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Property Description Reference

Appearance
Typically a yellow to brown

solid powder.
[4]

Melting Point

Not definitively reported in

surveyed literature. The

precursor, methyl 3-amino-6-

bromopyrazine-2-carboxylate,

melts at 172-177 °C.

[5]

Solubility

While quantitative data is

scarce, based on its polar

functional groups, it is

expected to be soluble in polar

aprotic solvents like DMSO

and DMF and sparingly soluble

in water and nonpolar organic

solvents.

Storage
Store at room temperature in a

dry, well-ventilated area.
[3]

Spectroscopic Data (Predicted and Inferred)
No experimentally derived spectra for 3-Amino-6-bromopyrazine-2-carboxamide were found

in the reviewed literature. The following data is predicted based on the analysis of its direct

precursor and structurally similar compounds.[1][6]

¹H NMR (400 MHz, DMSO-d₆): The spectrum is predicted to show three main signals. The lone

aromatic proton on the pyrazine ring is expected to appear as a singlet downfield. The protons

of the primary amine and primary carboxamide will each present as broad singlets.
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Rationale

~8.5 Singlet H-5 (Pyrazine)

Based on the H-5

proton signal at 8.42

ppm in the methyl

ester precursor.[1]

~7.8 Broad Singlet -CONH₂

Carboxamide protons

in related structures

appear in this region.

[6]

~7.6 Broad Singlet -NH₂

The C3-amino protons

in the methyl ester

precursor appear at

7.55 ppm.[1]

¹³C NMR (100 MHz, DMSO-d₆): The predicted spectrum would display five distinct signals

corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~166 C=O (Carboxamide)

Typical chemical shift for a

primary carboxamide carbon.

[7]

~155 C-3 (C-NH₂)
Carbon atom attached to the

amino group.

~147 C-2 (C-CONH₂)
Carbon atom attached to the

carboxamide group.

~135 C-5 (C-H)
The only carbon atom bearing

a proton.

~125 C-6 (C-Br)

Carbon atom attached to the

bromine, shifted upfield

relative to C-H.
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Mass Spectrometry (MS): The expected mass spectrum would show a characteristic isotopic

pattern for a monobrominated compound.

Mode Expected [M+H]⁺ (m/z) Rationale

ESI+ 217.97 / 219.97

Calculated for C₅H₆BrN₄O⁺,

showing the characteristic ~1:1

ratio for ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification
The most direct and efficient synthesis of 3-Amino-6-bromopyrazine-2-carboxamide involves

the ammonolysis of its corresponding methyl ester, methyl 3-amino-6-bromopyrazine-2-

carboxylate. This precursor is readily accessible via electrophilic bromination of methyl 3-

aminopyrazine-2-carboxylate.

Retrosynthetic Analysis
The synthesis can be visualized as a two-step process starting from a commercially available

pyrazine derivative.

3-Amino-6-bromopyrazine-2-carboxamide

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Ammonolysis

Methyl 3-aminopyrazine-2-carboxylate

Electrophilic Bromination (NBS)

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 3-Amino-6-bromopyrazine-2-carboxamide.
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Recommended Synthetic Protocol
This protocol is divided into two stages: the synthesis of the intermediate ester and its

subsequent conversion to the target carboxamide.

Stage 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate[1]

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-

aminopyrazine-2-carboxylate (1.0 eq) and acetonitrile (approx. 1.2 mL per mmol of starting

material).

Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred suspension

at room temperature.

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress can

be monitored by TLC or LC-MS.

Workup: Upon completion, a precipitate will have formed. Collect the solid product by

vacuum filtration.

Purification: Wash the filter cake with cold acetonitrile and dry under vacuum to afford the

desired methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid. This intermediate

is often of sufficient purity for the next step.

Stage 2: Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide[6]

Reagents & Setup: Suspend the methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)

from Stage 1 in a saturated solution of ammonia in methanol (7N NH₃ in MeOH) in a sealed

pressure vessel.

Reaction: Stir the mixture at room temperature for 24-48 hours. The conversion of the ester

to the amide can be monitored by TLC or LC-MS.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent and excess ammonia.

Purification: The resulting solid residue can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product,
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3-Amino-6-bromopyrazine-2-carboxamide.

Chemical Reactivity and Derivatization
The synthetic utility of 3-Amino-6-bromopyrazine-2-carboxamide stems from the distinct

reactivity of its functional groups. The electron-deficient nature of the pyrazine ring significantly

influences the behavior of its substituents.

Reactions at the C6-Bromine Position
The bromine atom at the C6 position is the most versatile handle for molecular elaboration. It is

activated towards palladium-catalyzed cross-coupling reactions due to its position ortho to a

ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.[8]

Suzuki-Miyaura Coupling: This is the most common reaction employed to form a new

carbon-carbon bond at this position. Reacting 3-Amino-6-bromopyrazine-2-carboxamide
with various aryl or heteroaryl boronic acids (or their esters) under standard Suzuki

conditions (e.g., Pd(PPh₃)₄, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like

dioxane/water) can generate a diverse library of 6-aryl-3-aminopyrazine-2-carboxamides.[9]

[10] This is a cornerstone strategy in the synthesis of kinase inhibitors.[9]

Other Cross-Couplings: The C-Br bond is also amenable to other palladium-catalyzed

reactions, including Buchwald-Hartwig amination (to install new amine functionalities),

Sonogashira coupling (to introduce alkynes), and Stille coupling.

Reactivity of the Nitrogen Functional Groups
C3-Amino Group: A critical insight for synthetic planning is the significantly reduced

nucleophilicity of the C3-amino group.[6] The combined electron-withdrawing effects of the

two ring nitrogens and the adjacent carboxamide group deactivate this amine, making

reactions like acylation or alkylation challenging under standard conditions. More forcing

conditions or highly reactive electrophiles may be required for derivatization at this site.

C2-Carboxamide Group: The primary carboxamide is relatively robust. It can be hydrolyzed

to the corresponding carboxylic acid under strong acidic or basic conditions, but it is stable to

most other synthetic transformations, including palladium-catalyzed coupling. Its primary role

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b173501?utm_src=pdf-body
https://www.benchchem.com/product/b173501?utm_src=pdf-body
https://pdf.benchchem.com/21/A_Comparative_Guide_to_the_Reactivity_of_6_Bromopyridin_3_amine_and_5_amino_2_bromopyridine.pdf
https://www.benchchem.com/product/b173501?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://www.mdpi.com/2218-273X/12/11/1561
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is often as a key hydrogen bond donor and acceptor for mediating interactions with biological

targets.[6]

Caption: Key reactivity sites and common derivatization pathways.

Applications in Research and Development
The structural motifs accessible from 3-Amino-6-bromopyrazine-2-carboxamide are

prevalent in modern drug discovery and agrochemical science.

Pharmaceutical Intermediate: This compound is a validated building block for potent and

selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor

(FGFR) family, which are implicated in various cancers.[9] The 3-aminopyrazine core acts as

a hinge-binding motif, while the C6 position is explored for substituents that confer potency

and selectivity. It also serves as an intermediate for developing anti-inflammatory and other

therapeutic agents.[2]

Agrochemical Synthesis: In agricultural chemistry, the pyrazine core is a known toxophore.

This compound is used to synthesize novel pesticides and herbicides, where the bromine

atom's presence can enhance stability and efficacy.[11]

Safety and Handling
As a laboratory chemical, 3-Amino-6-bromopyrazine-2-carboxamide should be handled with

appropriate care. A specific Safety Data Sheet (SDS) is not widely available; therefore,

precautions should be based on data for structurally related compounds.

Hazard Identification: The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, is

classified as a skin sensitizer (H317).[5] The related 3-amino-6-bromopyrazine-2-carboxylic

acid is classified as causing serious eye damage.[4] It is prudent to assume the title

compound may be a skin, eye, and respiratory irritant.

Recommended Handling:

Work in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if

irritation persists.

Dispose of waste according to local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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